molecular formula C14H11N3 B609836 3-Phenylquinoxalin-6-amine

3-Phenylquinoxalin-6-amine

Cat. No.: B609836
M. Wt: 221.26 g/mol
InChI Key: BTTJRYBJJULOGN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Quinoxalines, the parent compounds of 3-Phenylquinoxalin-6-amine, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinoxaline derivative.

Cellular Effects

Some quinoxaline derivatives have been found to exhibit cytotoxic activity against certain types of cancer cells . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoxalines and their derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar compounds have been studied .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. The dosage effects of similar compounds have been studied in various animal models .

Metabolic Pathways

Quinoxalines and their derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .

Transport and Distribution

Similar compounds have been studied for their transport and distribution characteristics .

Subcellular Localization

The subcellular localization of proteins and other biomolecules is an active area of research, with various tools and techniques being developed for this purpose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAQ involves a three-step process:

Industrial Production Methods

Industrial production of PAQ can involve the use of multi-walled carbon nanotube (MWCNT) substrates. The process includes constant magnetic stirring to allow 1,4-anthraquinone to accumulate on MWCNT substrates via π–π interactions, forming poly(anthraquinone)/multi-walled carbon nanotube composites .

Chemical Reactions Analysis

Types of Reactions

PAQ undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Typically involve aldehydes and amines under acidic or basic conditions.

    Redox Reactions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products

Comparison with Similar Compounds

PAQ can be compared with other quinoxaline derivatives and neuroprotective agents:

List of Similar Compounds

PAQ stands out due to its unique combination of anti-inflammatory, neuroprotective, and autophagy-dependent degradation properties, making it a versatile compound with significant potential in multiple fields of research and industry.

Properties

IUPAC Name

3-phenylquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTJRYBJJULOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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